2-Chloro-5-(1,2,4-triazol-4-yl)pyridine
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Overview
Description
2-Chloro-5-(1,2,4-triazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,2,4-triazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: These reactions often require specific catalysts and conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-(1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agrochemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease processes. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also contains a pyridine ring and triazole rings but differs in the position and number of triazole groups.
3,5-Bis(1,2,4-triazol-1-yl)pyridine: Similar in structure but with different substitution patterns on the pyridine ring.
1,2,4-Triazole-containing scaffolds: These compounds share the triazole ring but may have different core structures and substitution patterns.
Uniqueness
2-Chloro-5-(1,2,4-triazol-4-yl)pyridine is unique due to the presence of both a chlorine atom and a triazole ring on the pyridine core
Properties
Molecular Formula |
C7H5ClN4 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5ClN4/c8-7-2-1-6(3-9-7)12-4-10-11-5-12/h1-5H |
InChI Key |
YSCINBVHNZRUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=C2)Cl |
Origin of Product |
United States |
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